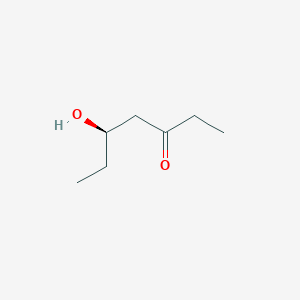
(R)-5-Hydroxyheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Hydroxyheptan-3-one is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxyheptan-3-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-oxoheptanoic acid using chiral catalysts. Another method includes the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of ®-5-Hydroxyheptan-3-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial settings to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ®-5-Hydroxyheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 5-Oxoheptanoic acid or 5-hydroxyheptanoic acid.
Reduction: 5-Hydroxyheptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-5-Hydroxyheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: ®-5-Hydroxyheptan-3-one is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of ®-5-Hydroxyheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
(S)-5-Hydroxyheptan-3-one: The enantiomer of ®-5-Hydroxyheptan-3-one, with similar chemical properties but different biological activity.
5-Hydroxyhexan-3-one: A homologous compound with one less carbon atom.
5-Hydroxyheptanoic acid: An oxidized form of ®-5-Hydroxyheptan-3-one.
Uniqueness: ®-5-Hydroxyheptan-3-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(5R)-5-hydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)5-7(9)4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
NMINIWNPJHHYFW-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@H](CC(=O)CC)O |
SMILES canónico |
CCC(CC(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


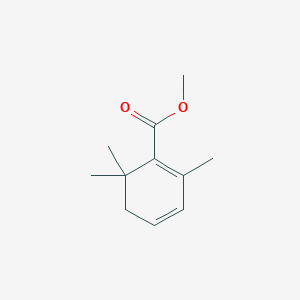

![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
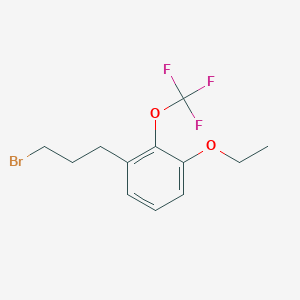
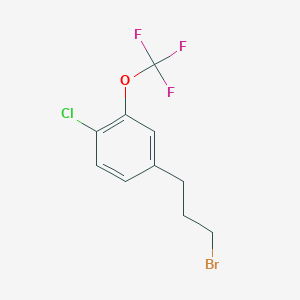
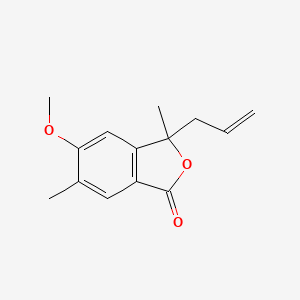
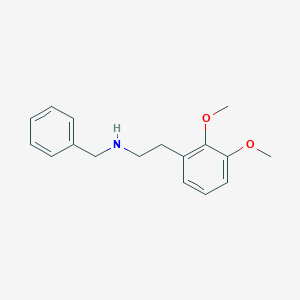
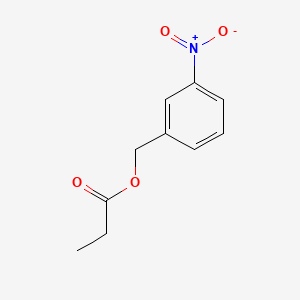
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
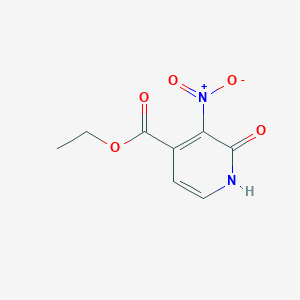
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)

